molecular formula C12H18O B13299634 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde

1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde

Cat. No.: B13299634
M. Wt: 178.27 g/mol
InChI Key: PPJWUGPYMFQVMX-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a but-2-yn-1-yl group and a carbaldehyde group

Preparation Methods

The synthesis of 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with but-2-yn-1-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong bases like sodium hydride (NaH) and oxidizing agents such as pyridinium chlorochromate (PCC).

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common reagents used in these reactions include PCC for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. Major products formed include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various materials.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde include:

    1-(But-2-yn-1-yl)-3-methylcyclohexane-1-ol: Similar structure but with an alcohol group instead of an aldehyde.

    1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    1-(But-2-yn-1-yl)-3-methylcyclohexane-1-amine: Features an amine group in place of the aldehyde.

The uniqueness of this compound lies in its aldehyde functionality, which allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-but-2-ynyl-3-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h10-11H,5-9H2,1-2H3

InChI Key

PPJWUGPYMFQVMX-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCCC(C1)C)C=O

Origin of Product

United States

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